
1-(2,6-difluorobenzyl)piperidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including those similar to 1-(2,6-difluorobenzyl)piperidine, involves various chemical reactions that enable the introduction of functional groups and structural motifs. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and related compounds illustrates the complexity and specificity of reactions needed to create such molecules, involving steps like reductive alkylation and reactions with specific reagents (Xue Si-jia, 2011).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for understanding their chemical behavior and biological activity. Studies on compounds such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime have shown that these molecules can exhibit nonplanar structures with specific dihedral angles and conformations, influencing their reactivity and interaction with biological targets (Xue Si-jia, 2011).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that modify their structure and properties. For example, the formation of glycosyl triflates from thioglycosides using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showcases the reactivity of piperidine derivatives in synthesizing complex molecules (David Crich and Mark E. Smith, 2001).
Physical Properties Analysis
The physical properties of 1-(2,6-difluorobenzyl)piperidine and similar compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their application in various fields. Studies such as those on the synthesis and evaluation of piperidine derivatives provide insights into these properties by detailing the synthesis processes and resulting compound characteristics (Rahul P. Jadhav et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Antimicrobial Agents: A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which include modifications with piperazine carboxamides and other substitutions, were synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains. These compounds demonstrated moderate to good activities, highlighting their potential in antimicrobial applications (Jadhav et al., 2017).
Structural and Conformational Studies
- Crystal Structure Analysis: A study on 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, a compound related to 1-(2,6-difluorobenzyl)piperidine, focused on its synthesis, crystal structure, and bioactivity. The molecule exhibited a nonplanar structure with the piperidine ring in a chair conformation, and demonstrated broad inhibitory activities against fungi (Xue Si-jia, 2011).
Pharmacological Properties
Anticonvulsant Activity
A study explored the synthesis and evaluation of compounds based on 2-piperidinecarboxylic acid for anticonvulsant activity. These compounds, which include modifications with the piperidine ring, showed potential in treating tonic-clonic and partial seizures (Ho et al., 2001).
PET Imaging of NR2B NMDA Receptors
Research on radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for PET imaging of NR2B NMDA receptors was conducted. Despite poor brain penetration, this study contributes to understanding the application of such compounds in neuroimaging (Labas et al., 2011).
Histone Deacetylase Inhibitors
A series of spiro[chromane-2,4′-piperidine] derivatives, related to 1-(2,6-difluorobenzyl)piperidine, were synthesized as novel histone deacetylase (HDAC) inhibitors. These compounds showed abilities to inhibit nuclear HDACs and demonstrated in vivo antitumor activity, suggesting their use in cancer therapy (Thaler et al., 2012).
Corrosion Inhibition
- Inhibition of Iron Corrosion: Piperidine derivatives were evaluated for their corrosion inhibition properties on iron. The study involved quantum chemical calculations and molecular dynamics simulations, providing insights into the interaction of these compounds with metal surfaces (Kaya et al., 2016).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(2,6-difluorobenzyl)piperidine, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINSQFYCYSWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



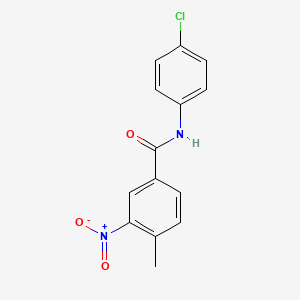
![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)
![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)
![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)
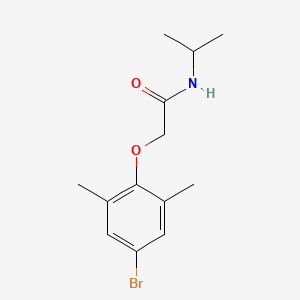
![3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)
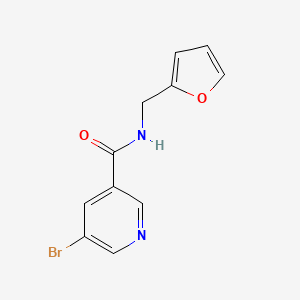
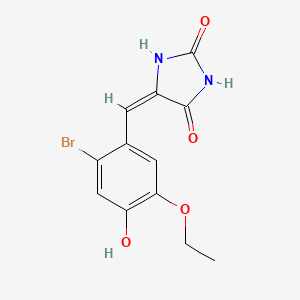
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5586041.png)
![methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5586054.png)
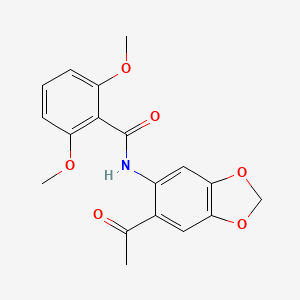
![N-(2-ethylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5586069.png)
![S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5586073.png)
![methyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5586075.png)